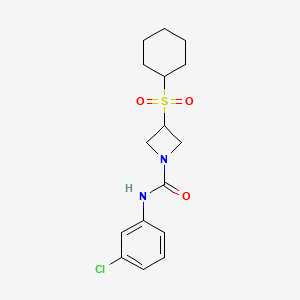
N-(3-chlorophenyl)-3-(cyclohexylsulfonyl)azetidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(3-chlorophenyl)-3-(cyclohexylsulfonyl)azetidine-1-carboxamide is a chemically synthesized molecule that likely contains an azetidine ring, a common structural motif in medicinal chemistry due to its unique chemical properties and biological activity. The presence of a sulfonyl group and a chlorophenyl moiety suggests potential for interactions with biological targets, possibly leading to various biological activities.
Synthesis Analysis
The synthesis of azetidine derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of azetidine-2,4-diones involves photocyclization of N-formyl-N-methyl α,β-unsaturated amides, which proceeds via intramolecular hydrogen abstraction to yield high yields of the desired products . Similarly, azetidinecarboxamides can be synthesized from phenothiazine derivatives through a series of reactions including alkylation, reaction with urea, and subsequent treatment with chloroacetyl chloride . These methods demonstrate the versatility of synthetic approaches to azetidine derivatives.
Molecular Structure Analysis
The molecular structure of azetidine derivatives is characterized by the presence of a four-membered azetidine ring. The substitution pattern on the ring, such as the presence of an N-arylsulfonyl group, can significantly influence the molecule's properties and reactivity . The molecular structure is often confirmed using spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry .
Chemical Reactions Analysis
Azetidine derivatives can undergo various chemical reactions. For example, functionalized N-arylsulfonyl aziridines, which are structurally related to azetidines, can be synthesized from α,β-unsaturated compounds using dichloroarylsulfonamides as a nitrogen source, followed by cyclization . Additionally, azetidine rings can be formed through addition reactions with sulfenyl and sulfinyl chlorides, as demonstrated in the synthesis of sulfenamides and sulfinamides .
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidine derivatives are influenced by their molecular structure. For instance, the presence of chlorophenyl groups can lead to extensive intramolecular hydrogen bonding, which can stabilize the molecule's structure . The electronic properties of the substituents, such as the electron-withdrawing sulfonyl group, can also affect the molecule's reactivity and interactions with biological targets.
科学的研究の応用
Activated Monomer Polymerization
In the study of polymer science, azetidine derivatives, including those similar to N-(3-chlorophenyl)-3-(cyclohexylsulfonyl)azetidine-1-carboxamide, have been found to undergo activated monomer polymerization. This process allows for the creation of polymers with unique properties, such as semi-crystalline structures and amorphous forms, depending on the reaction conditions and the type of monomers used. Such polymers could have applications in various industries, including materials science and engineering (Reisman et al., 2020).
Synthesis of Functionalized Aziridines
Azetidine derivatives serve as precursors in the synthesis of functionalized aziridines, which are valuable in medicinal chemistry and synthetic organic chemistry. These compounds can be designed to contain various functional groups, making them versatile intermediates for further chemical transformations. This versatility underscores the importance of azetidine derivatives in synthesizing compounds with potential biological activities (Nadir & Singh, 2004).
Antidepressant and Nootropic Agents
Research into N-arylsulfonyl azetidine derivatives has shown potential in the development of new antidepressant and nootropic agents. Certain azetidine compounds have demonstrated significant activity in pharmacological models, suggesting their utility in treating central nervous system disorders. This area of study highlights the therapeutic potential of azetidine derivatives in neuropsychiatric and cognitive disorders (Thomas et al., 2016).
Agricultural Chemistry
In agricultural chemistry, azetidine derivatives are explored for their herbicidal properties. Specific N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, related to the core structure of N-(3-chlorophenyl)-3-(cyclohexylsulfonyl)azetidine-1-carboxamide, have been synthesized and investigated for their potential as selective herbicides. This research suggests the application of such compounds in developing new agricultural chemicals (Hoppenstand & Hsiao, 1988).
特性
IUPAC Name |
N-(3-chlorophenyl)-3-cyclohexylsulfonylazetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O3S/c17-12-5-4-6-13(9-12)18-16(20)19-10-15(11-19)23(21,22)14-7-2-1-3-8-14/h4-6,9,14-15H,1-3,7-8,10-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHAJULPVYIHGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-fluorophenyl)-4-methoxy-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2551035.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2551036.png)
![1-Cyclopropyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2551037.png)
![ethyl 2-(2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)acetate](/img/structure/B2551038.png)
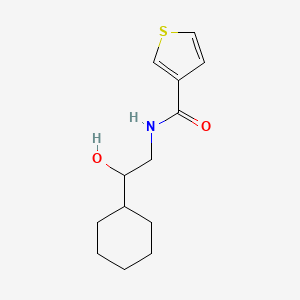
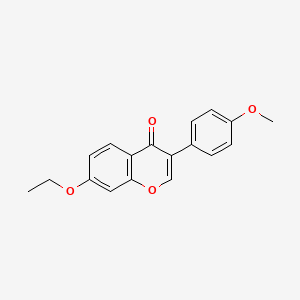
![N-(1-((1H-benzo[d]imidazol-2-yl)amino)-3-methyl-1-oxopentan-2-yl)-3-chlorobenzamide](/img/structure/B2551043.png)
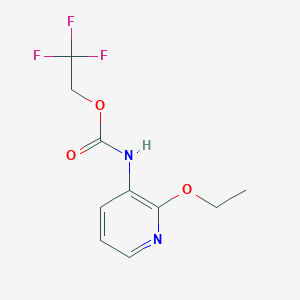
![3-methoxy-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2551046.png)


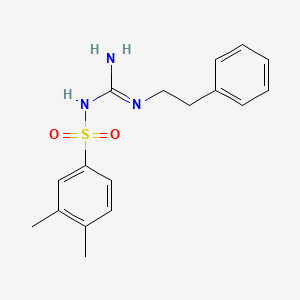
![3-((2-chloro-6-fluorobenzyl)thio)-7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2551054.png)
![1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-(pyridin-3-yl)ethanone](/img/structure/B2551056.png)